Cas no 2228064-17-1 (rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol is a chiral bicyclic compound featuring a cyclopentanol moiety fused to a piperidine ring. Its stereochemical complexity and functional group arrangement make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of both hydroxyl and amine groups offers versatile reactivity for further derivatization, enabling applications in asymmetric catalysis and medicinal chemistry. This compound’s rigid scaffold may enhance binding affinity in target interactions, while its rac-(1R,2S) configuration allows for selective resolution into enantiopure forms. Suitable for research in drug discovery and ligand design, it provides a structurally unique platform for exploring stereoselective transformations.
rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol structure
2228064-17-1 structure
Product Name:rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol
CAS No:2228064-17-1
MF:C10H19NO
MW:169.263962984085
CID:5570412
PubChem ID:165596110
Update Time:2025-10-24

rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1623838
    • 2228064-17-1
    • rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol
    • Inchi: 1S/C10H19NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h8-12H,1-7H2/t8-,9?,10+/m0/s1
    • InChI Key: AILPVFCDNZXYFP-DJBFQZMMSA-N
    • SMILES: O[C@@H]1CCC[C@H]1C1CCCCN1

Computed Properties

  • Exact Mass: 169.146664230g/mol
  • Monoisotopic Mass: 169.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.3Ų

rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol Pricemore >>

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Additional information on rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol

Introduction to rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol (CAS No. 2228064-17-1)

Rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol, with the CAS number 2228064-17-1, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a racemic mixture of two enantiomers, (1R,2S) and (1S,2R), and its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol consists of a cyclopentane ring with a piperidine substituent at the 2-position and a hydroxyl group at the 1-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an attractive target for synthetic chemists and drug developers.

Recent studies have highlighted the potential of rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. These findings suggest that rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol could serve as a lead compound for the development of novel pain management drugs.

In addition to its pharmacological properties, rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol has been explored as a chiral building block in asymmetric synthesis. The ability to control stereochemistry during synthesis is crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications. A study in the Tetrahedron: Asymmetry journal demonstrated an efficient method for the enantioselective synthesis of this compound using a chiral catalyst, paving the way for its large-scale production.

The physical and chemical properties of rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol have also been extensively characterized. It is a colorless solid with a melting point ranging from 55 to 57°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various chemical reactions and purification processes.

In terms of safety and handling, rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.

The synthetic routes to produce rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol have been well-documented in the literature. One common method involves the reaction of cyclopentenone with piperidine followed by reduction to form the desired alcohol. This process can be optimized to achieve high yields and purity levels, making it suitable for both laboratory-scale synthesis and industrial production.

Beyond its direct applications in drug development, rac-(1R,2S)-2-(piperidin-2-yl)cyclopentan-1-ol has also found use as a starting material for the synthesis of other bioactive compounds. For example, it can be converted into derivatives with enhanced pharmacological properties through functional group modifications such as acylation or alkylation. These derivatives have shown promise in treating various diseases and conditions, including neurodegenerative disorders and cancer.

In conclusion, rac-(1R,2S)-2-(piperidin-2-y)cyclopentan-1-oCAS No. 33333333333333333333) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for further investigation and development. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in the discovery and production of new therapeutic agents.*llllllllllllllllll*

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